molecular formula C19H23NO4 B12300580 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol

6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol

Cat. No.: B12300580
M. Wt: 329.4 g/mol
InChI Key: FHFVXMMQJSARHG-UHFFFAOYSA-N
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Description

6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol is a synthetic polyphenolic compound characterized by a tetralin (1,2,3,4-tetrahydronaphthalene) backbone substituted with multiple hydroxyl groups and a 3,4-dihydroxyphenylalkylamine side chain.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

6-[1-(3,4-dihydroxyphenyl)propan-2-ylamino]-1,2,3,4-tetrahydronaphthalene-2,3-diol

InChI

InChI=1S/C19H23NO4/c1-11(6-12-2-5-16(21)17(22)7-12)20-15-4-3-13-9-18(23)19(24)10-14(13)8-15/h2-5,7-8,11,18-24H,6,9-10H2,1H3

InChI Key

FHFVXMMQJSARHG-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)NC2=CC3=C(CC(C(C3)O)O)C=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydroxyphenylpropan-2-ylamine with a tetralin derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent extraction and purification techniques, such as recrystallization and chromatography, are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, reduced aromatic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[1-(3,4-Dihydroxyphenyl)propan-2-ylamino]tetralin-2,3-diol involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with various biomolecules, influencing their activity. Additionally, its aromatic rings can participate in π-π interactions, affecting cellular pathways and signaling mechanisms .

Comparison with Similar Compounds

Key Observations :

  • The tetralin core in the target compound provides rigidity and planar aromaticity distinct from fused benzodioxocins or benzodioxanes in analogs.

Key Observations :

  • Enzymatic methods (e.g., laccase-mediated dimerization ) are scalable for benzodioxanes but require optimization for tetralin systems.

Spectroscopic Data (NMR)

Compound 1H-NMR (δ, ppm) 13C-NMR (δ, ppm)
(±)-6-(3,4-Dihydroxyphenyl)-12H-6,12-methanodibenzo[d,g][1,3]dioxocin-1,3-diol 6.75 (s, 2H, aromatic), 5.90 (d, J=2.0 Hz, 2H), 4.45–4.30 (m, bridge protons) 145.2 (C-OH), 115.8–120.4 (aromatic)
Benzodioxane trimers Not reported in evidence Not reported in evidence
Target Compound (hypothesized) Expected signals: 6.6–6.8 (catechol protons), 3.5–4.0 (tetralin CH-NH) ~145 (C-OH), ~50–60 (tetralin CH2)

Key Observations :

  • The target compound’s 1H-NMR would differ significantly from benzodioxocins due to the absence of fused oxygen heterocycles.
  • Catechol protons (δ 6.6–6.8) and secondary amine protons (δ 1.5–2.5) are anticipated but require experimental validation.

Pharmacological Potential (Inferred)

While direct studies on the target compound are lacking, analogs suggest:

  • Antioxidant Activity : Catechol groups enable radical scavenging, as seen in benzodioxocins .
  • Enzyme Inhibition: Benzodioxane trimers inhibit pro-inflammatory enzymes (e.g., COX-2) via polyphenolic interactions .
  • Receptor Binding : Tetralin amines are explored for CNS applications (e.g., dopamine agonists), though substituent patterns dictate selectivity .

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